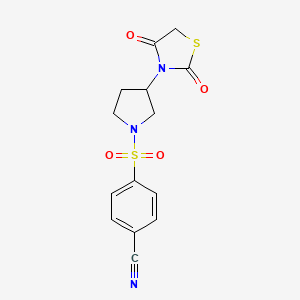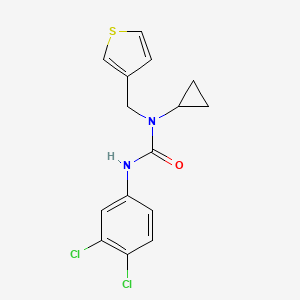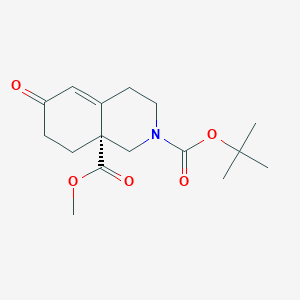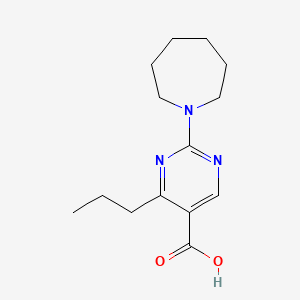
(Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is also known as BDPP and has a molecular weight of 424.55 g/mol.
Mécanisme D'action
BDPP is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BDPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BDPP has several advantages for lab experiments, such as its high solubility in water and its ability to penetrate the blood-brain barrier. However, the compound has some limitations, such as its relatively low stability and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on BDPP. One potential area of research is the development of BDPP-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the precise mechanism of action of BDPP and its effects on various cellular processes. Additionally, further studies are needed to evaluate the safety and toxicity of BDPP in vivo.
Méthodes De Synthèse
The synthesis of BDPP involves the reaction of 3-(1,3-Benzodioxol-5-yl)-2-propenenitrile with phenothiazine-10-carboxylic acid chloride in the presence of a base. The reaction yields (Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile.
Applications De Recherche Scientifique
BDPP has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and inflammation. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c24-13-16(11-15-9-10-19-20(12-15)28-14-27-19)23(26)25-17-5-1-3-7-21(17)29-22-8-4-2-6-18(22)25/h1-12H,14H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONKWJVUQSRJFR-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2755290.png)








methanone](/img/structure/B2755302.png)
![8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2755303.png)
![4-methoxy-5-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2(1H)-one](/img/structure/B2755304.png)

